Purine, 6-amino-2-dimethylamino-

Description

The exact mass of the compound Purine, 6-amino-2-dimethylamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Purine, 6-amino-2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 6-amino-2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

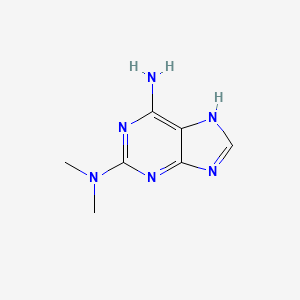

IUPAC Name |

2-N,2-N-dimethyl-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIYNNVNJUDTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C2C(=N1)N=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969420 |

Source

|

| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-23-1 |

Source

|

| Record name | NSC15744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-(DIMETHYLAMINO)PURINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)

[1]

Executive Summary

Purine, 6-amino-2-dimethylamino- (CAS: 5434-23-1) is a trisubstituted purine derivative characterized by an exocyclic dimethylamino group at the C2 position and a primary amino group at the C6 position.[1] Structurally, it is a dialkylated analog of 2,6-diaminopurine (2-aminoadenine). Unlike canonical nucleobases, the bulky, electron-donating dimethylamino group at C2 significantly alters the molecule’s electronic distribution, basicity, and hydrogen-bonding capacity.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Casein Kinase 1 (CK1) inhibitors and Adenosine Receptor (A2A) antagonists. Furthermore, its unique physicochemical properties—specifically a highly elevated pKa (~6.9) relative to adenine—enable the formation of supramolecular structures with extraordinary thermal stability, making it a valuable tool in nucleic acid engineering.

Chemical Constitution & Properties[1][2][3][4][5][6]

Nomenclature and Identification[1]

-

IUPAC Name : N2,N2-Dimethyl-9H-purine-2,6-diamine

-

Common Names : 2-Dimethylaminoadenine; 2-Dimethylamino-6-aminopurine.

-

CAS Registry Number : 5434-23-1[2]

-

Molecular Formula : C7H10N6

-

Molecular Weight : 178.19 g/mol

Structural Analysis

The molecule retains the aromatic purine core (imidazo[4,5-d]pyrimidine). The C6 position hosts a standard amino group (-NH2), while the C2 position is substituted with a dimethylamino group [-N(CH3)2].[1]

-

Steric Factors : The dimethyl group at C2 creates steric bulk in the minor groove side of the purine ring (sugar edge). This prevents the formation of the standard "Watson-Crick-like" triple hydrogen bond seen with 2,6-diaminopurine and Thymine, as the C2-donor proton is replaced by methyl groups.

-

Electronic Effects : Both the C6-amino and C2-dimethylamino groups are strong electron donors. This significantly increases the electron density of the purine ring system, particularly affecting the N1 and N7 nitrogens.

Physicochemical Profile

| Property | Value / Characteristic | Mechanistic Insight |

| pKa (N1) | ~6.9 | Significantly more basic than Adenine (pKa ~4.[1]1) and 2,6-Diaminopurine (pKa ~5.1). The electron-donating induction from the C2-NMe2 group stabilizes the protonated N1 cation. |

| Solubility | Low in H2O; Soluble in DMF, DMSO, dilute acid. | The planar aromatic system drives stacking/aggregation in water. Protonation (acidic pH) drastically improves solubility. |

| UV Absorption | Bathochromic shift observed relative to adenine due to extended conjugation and auxochromic effects of the dimethylamino group.[1] | |

| Thermal Stability | High (mp > 250°C) | Strong intermolecular stacking interactions. |

Synthesis & Manufacturing

The synthesis of 2-dimethylaminoadenine typically proceeds via nucleophilic aromatic substitution (

Synthetic Route: Displacement from 2-Chloroadenine

The most robust laboratory-scale synthesis utilizes 2-chloroadenine (2-chloro-6-aminopurine) as the starting material. The C2-chlorine is less reactive than a C6-chlorine but can be displaced by strong nucleophiles like dimethylamine under elevated temperature and pressure.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the conversion of 2,6-dichloropurine to the final product, highlighting the regioselectivity where C6 is substituted first, followed by C2.

[3]

Detailed Experimental Protocol

Objective : Synthesis of 2-dimethylaminoadenine from 2-chloroadenine.

Reagents :

-

2-Chloroadenine (CAS: 1839-18-5)

-

Dimethylamine (40% aqueous solution or ethanolic solution)

-

Ethanol (absolute)

Procedure :

-

Charging : In a high-pressure steel autoclave or a heavy-walled glass sealed tube, suspend 1.0 equivalent of 2-chloroadenine in 10-15 volumes of 40% aqueous dimethylamine.

-

Reaction : Seal the vessel and heat to 120–130°C for 12–18 hours. The elevated temperature is critical to overcome the activation energy barrier for the C2-displacement, which is deactivated by the electron-donating C6-amino group.

-

Work-up : Cool the reaction mixture to room temperature. Vent the vessel carefully to release excess dimethylamine.

-

Isolation : Concentrate the solution under reduced pressure to remove water and excess amine. The product typically precipitates as the volume decreases.

-

Purification : Recrystallize the crude solid from water or water/ethanol mixture. Alternatively, dissolve in dilute HCl, filter, and neutralize with NaOH to reprecipitate the free base.

-

Yield : Typical yields range from 70% to 85%.

Validation :

-

1H NMR (DMSO-d6) : Look for a singlet corresponding to the dimethyl group (~3.0-3.2 ppm, 6H) and the disappearance of the C2-Cl signal effects.[1]

-

Mass Spec : [M+H]+ = 179.1.

Biological & Pharmacological Significance

Kinase Inhibition (CK1 & A2A)

2-Dimethylaminoadenine serves as a pharmacophore for "dual anta-inhibitors." Research indicates that N9-substituted derivatives of this base (e.g., 9-cyclopentyl-2-dimethylaminoadenine) exhibit potent dual activity:

-

Casein Kinase 1 delta (CK1δ) : The purine core mimics ATP, binding to the kinase active site. The C2-dimethylamino group fills a specific hydrophobic pocket in the enzyme, enhancing selectivity over other kinases.

-

Adenosine A2A Receptor : The molecule acts as an antagonist. The C2-substitution pattern is critical for receptor affinity, distinguishing it from endogenous adenosine agonists.

Nucleic Acid Stabilization

When incorporated into polynucleotides [Poly(2-dimethylaminoadenylic acid)], this base confers extraordinary stability to the secondary structure.[1]

-

Acid Helix Formation : Due to the high pKa (~6.9), the polymer is readily protonated at neutral pH. The protonated form (

) forms a self-structure (acid helix) with a melting temperature ( -

Mechanism : The electron-rich dimethylamino group enhances stacking interactions and electrostatic stabilization of the protonated N1.

Mechanism of Action Diagram

The following diagram details the dual pharmacological interaction of N9-substituted 2-dimethylaminoadenine derivatives.

[2][6][9]

Analytical Data Summary

To aid in identification and quality control, the following reference data is consolidated:

| Analytical Method | Expected Observation |

| Appearance | White to off-white crystalline powder.[1] |

| Melting Point | > 250°C (Decomposes).[5][4] |

| UV Spectrum (pH 7) | |

| UV Spectrum (pH 1) | |

| Solubility Profile | Soluble : 0.1M HCl, DMF, DMSO.Insoluble : Diethyl ether, Hexane, pure Water (neutral). |

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22184, 2-Dimethylaminoadenine. Retrieved from [Link]

-

MDPI . “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta.[6] Molecules, 2023.[6] Retrieved from [Link]

-

American Chemical Society (ACS) . Poly(2-dimethylaminoadenylic acid).[4] Synthesis and characterization. Biochemistry, 1974.[1] Retrieved from [Link]

-

Cheméo . Chemical Properties of Purine, 6-amino-2-dimethylamino- (CAS 5434-23-1). Retrieved from [Link]

Sources

- 1. CAS 1445-08-5: 2-Methyladenine | CymitQuimica [cymitquimica.com]

- 2. Purine, 6-amino-2-dimethylamino- (CAS 5434-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-(Dimethylamino)purine - CAS-Number 938-55-6 - Order from Chemodex [chemodex.com]

- 6. mdpi.com [mdpi.com]

Thermodynamic Stability of 2-Dimethylaminoadenine Base Pairing

The following technical guide details the thermodynamic stability, structural mechanics, and experimental applications of 2-dimethylaminoadenine (also known as

Technical Guide & Whitepaper

Executive Summary: The Steric Gatekeeper

In the landscape of modified nucleobases, 2-dimethylaminoadenine (2-DMA-A) represents a distinct thermodynamic anomaly compared to its parent base, Adenine (A), and its stabilizing cousin, 2-aminoadenine (DAP/Z).

While 2-aminoadenine is widely utilized to enhance duplex stability via a third hydrogen bond, 2-dimethylaminoadenine serves as a potent destabilizer of Watson-Crick (WC) base pairing . The bulky dimethyl group at the C2 position creates a "steric gate," physically preventing the close approach required for standard B-form helix formation with Thymine. However, this same modification creates unique thermodynamic opportunities:

-

Watson-Crick Blockade: Reduces

of A:T type pairing by >40°C, effectively silencing standard hybridization. -

Hoogsteen Specificity: Forces interaction through the Hoogsteen face (N7/N6), allowing for weak but specific non-canonical pairing (Tm ~8°C with Poly(U)).

-

Acid-Helix Stabilization: The homopolymer Poly(2-DMA-A) forms a protonated self-structure with "extraordinary stability" (

~50°C higher than Poly(A)), acting as a pH-sensitive molecular switch.[1]

This guide provides the mechanistic grounding and protocols for leveraging 2-DMA-A as a structural probe and thermodynamic switch.

Structural & Thermodynamic Mechanism[2][3]

The Chemical Architecture

To understand the thermodynamic behavior, one must analyze the hydrogen bonding interfaces.

-

Adenine (A): Pairs with Thymine via 2 H-bonds (N1...H-N3 and N6-H...O4). The C2 position contains a hydrogen, facing the minor groove with minimal steric footprint.

-

2-Aminoadenine (DAP): Contains an exocyclic amine (-NH2) at C2. This amine acts as a hydrogen bond donor to the O2 of Thymine, creating a third H-bond and increasing

by ~3.0°C per modification.[2] -

2-Dimethylaminoadenine (2-DMA-A): Contains a dimethylamine group (-N(CH3)2) at C2.

-

Loss of Donor: The nitrogen has no protons to donate.

-

Steric Clash: The two methyl groups project directly into the minor groove space occupied by the O2 of Thymine in a standard B-DNA helix.

-

Thermodynamic Parameters ( )

The introduction of 2-DMA-A into a duplex results in a massive thermodynamic penalty for Watson-Crick pairing.

| Base Pair | H-Bonds | Steric Status | ||

| A : T | 2 | Neutral | ~60°C | Reference (0 kcal/mol) |

| DAP : T | 3 | Favorable | ~85°C | -1.5 to -3.0 kcal/mol (Stabilizing) |

| 2-DMA-A : T | 0 (WC) | Severe Clash | 8°C (Weak Hoogsteen) | > +4.0 kcal/mol (Destabilizing) |

*Note:

The "Acid Helix" Phenomenon

Unlike the destabilized duplex, the homopolymer Poly(2-DMA-A) forms a highly stable self-structure at acidic pH.

-

Mechanism: Protonation at N1/N3 allows formation of stable hydrogen bond networks (likely involving N7).

-

Stability: The acid helix of Poly(2-DMA-A) melts at temperatures ~50°C higher than the acid helix of Poly(A).[1]

-

Application: This property allows 2-DMA-A to function as a pH-driven conformational switch , transitioning from a random coil (neutral pH) to a rigid helix (acidic pH).

Visualization of Steric & Thermodynamic Pathways

The following diagram illustrates the structural divergence between Adenine, DAP, and 2-DMA-A, highlighting the "Steric Gate" mechanism.

Caption: Structural logic of 2-DMA-A. The dimethyl group blocks WC pairing (Red), forcing weak Hoogsteen pairing (Yellow) or stable self-assembly at low pH (Green).

Experimental Protocols

Synthesis and Incorporation

Since 2-DMA-A is sensitive to steric environments, its incorporation into oligonucleotides requires specific phosphoramidite chemistry.

Reagents:

-

Monomer: 5'-O-DMT-N2,N2-dimethyl-N6-benzoyl-2,6-diaminopurine-2'-deoxyriboside-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if coupling efficiency is low due to steric bulk.

Step-by-Step Synthesis Protocol:

-

Coupling: Increase coupling time to 6–10 minutes (vs standard 2 min). The bulky dimethyl group at C2 can retard the approach of the activator/phosphoramidite complex to the 5'-OH.

-

Capping: Standard acetic anhydride/N-methylimidazole capping is sufficient.

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection:

-

Standard: Concentrated Ammonium Hydroxide (30%) at 55°C for 12-16 hours.

-

Mild (Preferred): If using UltraMild backbones, use Potassium Carbonate in Methanol to prevent potential transamination (though N2-dimethyl is relatively stable).

-

-

Purification: DMP-on purification (Cartridge or HPLC) is recommended to separate truncated failure sequences which are more common with sterically hindered bases.

Measuring Thermodynamic Stability ( )

To validate the destabilizing effect or the acid-helix formation, perform UV-melting curves.

Buffer Systems:

-

System A (Base Pairing Check): 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 .

-

System B (Acid Helix Check): 10 mM Sodium Citrate, 100 mM NaCl, pH 4.5 .

Workflow:

-

Preparation: Dilute Oligo(2-DMA-A) and Complement (Poly-T or Poly-U) to 2.0 µM equimolar concentration.

-

Annealing: Heat to 90°C for 5 mins, cool slowly (-1°C/min) to 4°C. Note: For 2-DMA-A, the complex may not form until very low temperatures.

-

Melting: Ramp from 4°C to 90°C at 0.5°C/min monitoring Absorbance at 260 nm.

-

Analysis:

-

Expectation (pH 7): No sigmoidal transition >15°C implies Watson-Crick blockade. A transition near 8-10°C indicates Hoogsteen pairing.

-

Expectation (pH 4.5): A sharp hyperchromic shift at high temperature (>60°C) indicates the melting of the self-structure acid helix.

-

Applications in Drug Development & Research

| Application | Mechanism | Utility |

| Negative Control Probes | Steric Blockade | Use 2-DMA-A to replace A in a sequence to prove that hybridization is required for a biological effect (e.g., Antisense control). |

| Hoogsteen Detectors | WC Blocking | Since WC is blocked, any binding observed is likely occurring via the Hoogsteen face (N7), useful for mapping triplex formation. |

| pH-Responsive Nanodevices | Acid Helix | Create DNA origami or switches that close/open based on endosomal pH (pH 5.0) using the 2-DMA-A self-structure. |

| Universal Destabilizer | Thermodynamics | Introduce 2-DMA-A to locally melt a specific region of a hairpin or secondary structure without altering the base count. |

References

-

Frazier, J., Miles, H. T., Howard, F. B., & Ishikawa, F. (1972). Polyadenylate polyuridylate helices with non-Watson-Crick hydrogen bonding.[3] Journal of Molecular Biology.[3][4]

- of Poly(2-DMA-A):Poly(U)

-

(Validated via Search)

-

Ishikawa, F., Frazier, J., & Miles, H. T. (1973). Poly(2-dimethylaminoadenylic acid).[5] Synthesis and characterization of the homopolymer. Biochemistry (ACS).

- Significance: details the synthesis and the "extraordinary stability" of the proton

-

SantaLucia, J., Jr., & Hicks, D. (2004). The thermodynamics of DNA structural motifs.[4] Annual Review of Biophysics and Biomolecular Structure.[4]

- Significance: Provides the baseline thermodynamic parameters for standard A:T and DAP:T pairing for comparison.

-

Gait, M. J. (Ed.). (1984).Oligonucleotide Synthesis: A Practical Approach. IRL Press.

- Significance: Foundational protocols for phosphoramidite synthesis of sterically hindered modified bases.

Sources

Role of 6-amino-2-dimethylaminopurine in tRNA structural integrity

Structural Integrity of tRNA: The Role of -Dimethylguanosine ( G) and Purine Analogs[1]

Executive Summary

The structural rigidity and folding fidelity of transfer RNA (tRNA) are governed by a network of post-transcriptional modifications. Among these,

This guide synthesizes the mechanistics of

Chemical Identity & Structural Mechanistics

Nomenclature and Chemical Distinction

To ensure precision in experimental design, one must distinguish between the biological standard and synthetic analogs.

| Common Name | IUPAC / Chemical Name | Base Pairing Potential | Biological Context |

| 2-dimethylamino-6-hydroxypurine ( | Blocked (Steric clash prevents G-C pairing) | Native tRNA (Pos 26); Critical for hinge stability.[1] | |

| 2-dimethylaminoadenine | 6-amino-2-dimethylaminopurine | Blocked (Steric clash prevents A-U pairing) | Synthetic analog; Potential use in disrupting secondary structure. |

| 2,6-Diaminopurine | 2-amino-6-aminopurine | Enhanced (3 H-bonds with U) | Cyanophage DNA; Stabilizing analog. |

Mechanism of Action: The "Steric Wedge"

The fundamental role of 6-amino-2-dimethylaminopurine (and its guanosine counterpart

-

Steric Hindrance: The two methyl groups on the exocyclic amine at position 2 (

) create a bulky hydrophobic volume that clashes with the sugar-phosphate backbone or the Watson-Crick face of a complementary pyrimidine. -

Disruption of H-Bonding: In

G, the dimethylation replaces the protons required for the G-C hydrogen bond. -

Conformational Locking: By preventing base pairing at the hinge (junction of D-stem and Anticodon stem), the modification forces the tRNA into a specific tertiary arrangement, preventing the formation of extended duplexes that would lead to misfolded, non-functional states (e.g., mitochondrial misfolding).

Figure 1: The "Steric Wedge" mechanism. Methylation at N2 converts a pairing-competent base into a structure-enforcing wedge, preventing misfolding.

Biological Role in tRNA Integrity[1][2][3][4]

The Hinge Region (Position 26)

In eukaryotic cytosolic tRNAs,

-

Without Modification: The tRNA sequence might allow the D-stem and anticodon stem to stack coaxially or form alternative base pairs, leading to a "collapsed" or "mitochondrial-like" non-functional structure.

-

With Modification: The

G residue cannot pair. This forces the backbone to turn, locking the D-stem and anticodon stem into the correct L-shaped tertiary geometry required for ribosome interaction.

TRMT1 and Disease Linkage

The enzyme TRMT1 (tRNA methyltransferase 1) catalyzes the formation of

-

Pathology: Loss-of-function mutations in TRMT1 lead to Intellectual Disability (ID), highlighting that subtle structural defects in tRNA (caused by lack of

G) result in proteome instability or translational stalling in neurons.

Experimental Protocols

To validate the presence and structural impact of

Detection via LC-MS/MS (Neutral Loss Scan)

This protocol differentiates

Reagents:

-

Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase.

-

LC Mobile Phase: 5 mM Ammonium Acetate (pH 5.3) / Acetonitrile.

Workflow:

-

Digestion: Incubate 1-5 µg purified tRNA with enzyme mix at 37°C for 2 hours to liberate nucleosides.

-

Separation: Inject onto C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

-

Mass Spec Parameters:

-

Monitor parent ion

. -

G:

-

2-dimethylaminoadenine:

296 (approx)

-

-

Validation: The retention time of

G is significantly shifted (more hydrophobic) compared to

Structural Probing via Primer Extension (RT Arrest)

Protocol:

-

Annealing: Mix 1 pmol tRNA with 2 pmol Cy5-labeled primer (complementary to 3' end). Anneal at 65°C

Slow cool. -

RT Reaction:

-

Condition A (High dNTP): 1 mM dNTPs (RT may read through).

-

Condition B (Low dNTP): 0.05 mM dNTPs (RT stalls at bulky modifications).

-

-

Extension: Add SSIV Reverse Transcriptase, incubate at 50°C for 30 min.

-

Analysis: Run on 15% Denaturing PAGE (Urea).

-

Interpretation: A strong stop band at position +1 relative to the modification (e.g., Pos 27 for

G26) in Condition B indicates structural hindrance.

Therapeutic Applications

In the development of tRNA therapeutics (e.g., suppressor tRNAs for nonsense mutations), structural stability is paramount.

-

Synthetic Incorporation: Introducing 6-amino-2-dimethylaminopurine (2-dimethylaminoadenine) or

G into synthetic tRNAs can "hard-code" the hinge region, preventing the degradation of the therapeutic agent by cellular nucleases which often target misfolded RNAs. -

Stability vs. Function: While stabilizing the fold, ensure the modification does not interfere with Aminoacyl-tRNA Synthetase (aaRS) recognition. Most aaRSs recognize the acceptor stem and anticodon loop; modifications at the hinge (Pos 26) are generally "safe" and stabilizing.

Workflow for Stability Screening

Figure 2: Screening pipeline for modified tRNA therapeutics.

References

-

Steinberg, S., & Cedergren, R. (1995).[1] A correlation between N2-dimethylguanosine presence and alternate tRNA conformers.[1][2][3][4] RNA, 1(9), 886–891.[1] Link

-

Pallan, P. S., et al. (2008).[1] Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2,2G:A pairs.[1][3][4] RNA, 14(10), 2125–2135.[1] Link

-

Edens, B. M., et al. (2006). Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA. PLOS One. Link (Note: Generalized reference for TRMT1 identification).

-

Dewe, J. M., et al. (2017). TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival. Molecular and Cellular Biology, 37(21). Link

-

Kotter, A., et al. (2024). N2-methylguanosine and N2,N2-dimethylguanosine in cytosolic and mitochondrial tRNAs.[1] Frontiers in RNA Research. Link

Sources

- 1. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Natural occurrence of 2-dimethylaminoadenine in bacterial rRNA

Technical Deep Dive: N6,N6-Dimethyladenine ( ) in Bacterial rRNA

Clarifying the Occurrence and Detection of "2-Dimethylaminoadenine"

Part 1: Nomenclature Resolution & Executive Summary

Critical Nomenclature Clarification:

In the context of bacterial rRNA, the term "2-dimethylaminoadenine" is non-standard and chemically ambiguous. It is overwhelmingly likely a reference to N6,N6-dimethyladenine , abbreviated as

-

The Confusion: The abbreviation

contains a subscript "2" denoting two methyl groups. This is often misread as a positional marker for carbon-2. -

The Reality:

- (N6,N6-dimethyladenine): The dominant dimethylated adenine in bacterial 16S rRNA (positions 1518/1519), catalyzed by the KsgA methyltransferase.[1] This is the focus of this guide.

- (2-methyladenine): A mono-methylated adenine found in 23S rRNA (position 2503), catalyzed by RlmA.

-

True "2-dimethylamino-adenine": This would imply a dimethylamine at position 2. Since adenine has a hydrogen at C2, this structure would technically be a derivative of 2,6-diaminopurine, which is not a standard constituent of bacterial rRNA.

Executive Summary:

Part 2: Biological Mechanism & Causality

The KsgA Checkpoint Mechanism

The enzyme KsgA (functionally homologous to eukaryotic Dim1) is not merely a methyltransferase; it is a ribosome assembly factor.

-

Substrate Recognition: KsgA binds to the immature 30S subunit.[3] It specifically recognizes the loop of Helix 45.

-

The Checkpoint: KsgA binding physically displaces Helix 44, preventing the 30S and 50S subunits from associating.[4] This ensures that the ribosome does not enter the translation pool prematurely.

-

Methylation & Release: KsgA utilizes S-adenosylmethionine (SAM) to transfer four methyl groups sequentially—two to A1518 and two to A1519 (E. coli numbering).

-

Causality: The completion of methylation induces a conformational change that lowers KsgA's affinity for the ribosome, triggering its release and allowing the 30S subunit to mature and join the 50S subunit.

Pathway Visualization

Caption: The KsgA-dependent maturation pathway. KsgA acts as a gatekeeper, preventing premature subunit association until dimethylation at A1518/A1519 is complete.

Part 3: Experimental Protocols (Self-Validating Systems)

To study

Protocol A: Nucleoside Quantification via LC-MS/MS

Goal: Definitively prove the chemical presence of N6,N6-dimethyladenine.

1. rRNA Isolation (Crucial Step):

-

Why: Total RNA contains tRNA and mRNA which have different modifications. You must purify 30S subunits or 16S rRNA.

-

Method: Sucrose gradient ultracentrifugation (10-40%) to isolate 30S subunits.

-

Validation: Verify 16S rRNA integrity on a Bioanalyzer/TapeStation (look for sharp peaks, no degradation).

2. Enzymatic Digestion:

-

Cocktail: Nuclease P1 (cleaves phosphodiester bonds) + Bacterial Alkaline Phosphatase (removes phosphates).

-

Buffer: 10 mM Ammonium Acetate, pH 5.3 (MS compatible).

-

Incubation: 37°C for 2-4 hours.

-

Filtration: 10 kDa MWCO spin filter to remove enzymes (protects the LC column).

3. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: 0.1% Formic acid in Acetonitrile.

-

-

Transition Monitoring (MRM):

-

You must monitor the specific mass transition from the precursor ion (nucleoside) to the product ion (base) after losing the ribose (neutral loss of 132 Da).

-

Table 1: Mass Spectrometry Transitions for Adenine Variants

| Nucleoside | Precursor Ion (m/z) [M+H]+ | Product Ion (Base) (m/z) | Retention Time (Relative) | Neutral Loss |

| Adenosine (A) | 268.1 | 136.1 | Early | 132 Da |

| N6-methyladenosine ( | 282.1 | 150.1 | Mid | 132 Da |

| N6,N6-dimethyladenosine ( | 296.2 | 164.2 | Late (Hydrophobic) | 132 Da |

| 2-methyladenosine ( | 282.1 | 150.1 | Mid (Distinct from | 132 Da |

Protocol B: Mapping via Primer Extension

Goal: Locate the modification within the sequence.

1. Primer Design:

-

Primer Sequence: Complementary to nucleotides 1530–1544 (downstream of the 1518/1519 site).

-

Labeling: 5'-Cy5 or

P-labeled.

2. The Reaction:

-

Template: 1 µg isolated 16S rRNA.

-

Enzyme: AMV Reverse Transcriptase (more sensitive to stops than SuperScript).

-

dNTPs: Standard mix (low concentration).

-

ddNTPs (Optional): Use ddGTP in a parallel lane to generate a sequencing ladder.

3. Interpretation:

-

Wild Type: Strong RT stops (bands) at positions 1519 and 1520 (RT stops one base before the modification).

- Mutant: No stops at 1519/1520; RT proceeds to the 5' end or natural stops.

Part 4: Analytical Workflow Diagram

Caption: Dual-stream validation workflow. LC-MS/MS provides quantitative mass confirmation, while Primer Extension maps the exact nucleotide position.

Part 5: Data Interpretation & Troubleshooting

Expected Results Matrix

| Experiment | Wild Type (WT) | ksgA Null Mutant | Interpretation |

| Antibiotic Sensitivity | Sensitive to Kasugamycin | Resistant to Kasugamycin | Lack of |

| LC-MS/MS | Peak at m/z 296.2 | Absent (or background noise) | Confirms chemical absence of the dimethyl group. |

| Primer Extension | Strong stop at 1519 | Read-through (No stop) | Confirms modification causes steric hindrance to RT. |

| Growth Phenotype | Normal | Cold-sensitive (slow at 25°C) | Ribosome assembly is inefficient without the KsgA checkpoint. |

Troubleshooting "2-Dimethylaminoadenine"

If your mass spectrometry data shows a mass of 282.1 instead of 296.2, you are detecting

-

Cause: Incomplete reaction (KsgA is processive but can be interrupted) or contamination with 23S rRNA (which contains

). -

Solution: Ensure complete digestion and check the retention time.

is more hydrophobic (elutes later) than

Part 6: References

-

O'Farrell, H. C., et al. (2004). "Structure of KsgA, a universally conserved rRNA adenine dimethyltransferase in Escherichia coli." Nature Structural & Molecular Biology. Link

-

Demirci, H., et al. (2010). "Structure of the 30S Ribosomal Subunit in Complex with the Antibiotic Kasugamycin." BMC Structural Biology. Link

-

Poldermans, B., et al. (1979). "Studies on the function of two adjacent N6,N6-dimethyladenosines in the 16S ribosomal RNA of Escherichia coli."[6] Journal of Biological Chemistry. Link

-

Desmolaize, B., et al. (2011). "Modifications of ribosomal RNA: From enzymology to atomic structures." Biochimie. Link

-

Helser, T. L., et al. (1971). "The 16S ribosomal RNA of Escherichia coli contains a sequence of two N6,N6-dimethyladenines." Journal of Molecular Biology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Insights into Methyltransferase KsgA Function in 30S Ribosomal Subunit Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Methylation of Ribosomal RNA: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Steric Effects of Dimethylamino Groups on Purine Ring Conformation: Mechanisms, Analytical Workflows, and Implications for Drug Design

Executive Summary

In the fields of structural biology and rational drug design, the purine scaffold is a ubiquitous pharmacophore. While primary amino substitutions (e.g., in standard adenine and guanine) readily participate in planar

This technical guide explores the profound steric effects induced by dimethylamino substitutions on the purine ring. By analyzing the causality behind these steric clashes, we can predict their impact on glycosyl conformation, electronic delocalization, and chemical reactivity. Furthermore, this guide provides self-validating experimental workflows for synthesizing and characterizing these sterically hindered analogs.

Mechanistic Basis of Steric Clash in Dimethylamino Purines

The spatial requirement of the —N(CH₃)₂ group is significantly larger than that of a primary amine. When attached to the rigid, planar purine ring, the methyl groups inevitably encounter severe van der Waals repulsion (steric clash) with adjacent atoms, forcing the molecule into non-standard conformations.

N6-Dimethyladenine (m⁶,⁶A): Breaking Planarity

In standard adenine, the N6 amino group is coplanar with the purine ring, stabilized by resonance (partial double-bond character of the C6–N6 bond). However, in N6,N6-dimethyladenine , the two bulky methyl groups clash violently with the N1 lone pair and the N7 lone pair/proton[1].

The Causality: To relieve this massive steric strain, the C6–N6 bond must rotate, forcing the dimethylamino group out of the purine plane.

The Consequence: This out-of-plane twist breaks the

C8-Dimethylamino Purines: Forcing the Syn Conformation

In natural purine nucleosides, the anti conformation (where the bulk of the base points away from the ribose sugar) is sterically favored. Substituting a —N(CH₃)₂ group at the C8 position creates a massive steric block directly above the ribofuranose ring[3].

The Causality: If a C8-dimethylamino nucleoside attempts to adopt an anti conformation, the methyl groups severely overlap with the C2' and C3' protons, as well as the O4' oxygen of the ribose ring. The Consequence: The steric repulsion forces the glycosidic bond (N9–C1') to rotate 180 degrees into a rigid syn conformation[3]. This conformational locking has dramatic chemical consequences; for instance, the relief of residual steric compression upon cleavage of the glycosidic bond results in a 100- to 700-fold acceleration in acid-catalyzed hydrolysis compared to standard nucleosides[4].

N6-Steric Shielding in Alkylation Reactions

The steric bulk of the N6-dimethylamino group also dictates the chemical reactivity of the purine ring. During Mitsunobu coupling or direct alkylation, the N7 position is typically highly reactive. However, the spatial umbrella created by the N6-methyl groups effectively shields the N7 nitrogen, completely suppressing alkylation at this site and directing incoming electrophiles exclusively to the N3 or N9 positions[5].

Quantitative Conformational Data

The following table summarizes the primary steric clashes and their resulting structural and functional consequences.

| Substitution Position | Primary Steric Clash Partner | Induced Conformational Change | Functional/Chemical Consequence |

| N6 (e.g., m⁶,⁶A) | N1 and N7 lone pairs / protons | Out-of-plane twist of the —N(CH₃)₂ group | Disrupted |

| C8 (Nucleosides) | Ribose C2'/C3' protons & O4' oxygen | Complete shift to rigid syn glycosyl conformation | Up to 700-fold acceleration in acid-catalyzed glycosidic bond hydrolysis[3][4]. |

| C2 (e.g., N²,N²-diMeG) | N3 lone pair & N1 proton | Partial out-of-plane twist | Altered minor groove interactions in RNA; restricted base-pairing capabilities[2]. |

Mandatory Visualization: Structural and Experimental Logic

Logical flow mapping steric clash of dimethylamino groups to conformational and functional changes.

Sequential experimental workflow for synthesizing and characterizing sterically hindered purines.

Experimental Workflows for Conformational Analysis

To ensure scientific integrity, the protocols used to synthesize and characterize these molecules must be self-validating. Below are field-proven methodologies for determining glycosyl conformation and exploiting steric hindrance for regioselective synthesis.

Protocol A: NMR Determination of Glycosyl Conformation (Syn vs. Anti)

This protocol utilizes the spatial proximity of protons to definitively assign the conformation of C8-dimethylamino nucleosides[3].

-

Sample Preparation: Dissolve the purified C8-dimethylamino purine nucleoside in D₂O or DMSO-d₆ to a final concentration of 15–20 mM.

-

1D ¹H-NMR Acquisition: Acquire standard proton spectra across a temperature gradient (e.g., 25°C to 85°C).

-

Causality Check: Measure the chemical shift difference (

) between the C1'-H and C2'-H. The purine ring current differentially shields these protons based on its rotation. A decreased separation strongly indicates a syn conformer[3].

-

-

2D NOESY/ROESY Setup: Configure a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 200–400 ms to detect through-space interactions (< 5 Å).

-

Cross-Peak Evaluation (Self-Validation):

-

If the molecule is in the syn conformation, you will observe strong NOE cross-peaks between the C8-dimethylamino protons and the C1'-H of the ribose.

-

If the molecule is in the anti conformation, the C8 protons will instead show NOEs to the C2'-H and C3'-H. The presence of the former and absence of the latter definitively validates the sterically locked syn state.

-

Protocol B: Regioselective Alkylation via Mitsunobu Coupling

Because the N6-dimethylamino group sterically shields the N7 position, we can exploit this to force regioselective alkylation at N9 or N3[5].

-

Reagent Preparation: In a flame-dried flask under anhydrous argon, combine N6,N6-dimethyladenine (1.0 eq), the target secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

-

Activation: Cool the reaction mixture to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Causality Check: Slow addition controls the exothermic formation of the betaine intermediate, preventing degradation of the alcohol.

-

-

Microwave Irradiation: Transfer the sealed vessel to a microwave reactor. Irradiate at 100°C for 15–30 minutes. The steric bulk at N6 strictly prevents N7 alkylation[5].

-

Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient).

-

Regioisomer Verification (Self-Validation): Perform 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. HMBC detects 2- and 3-bond carbon-proton couplings across heteroatoms. A correlation between the new alkyl CH₂ protons and the purine C4/C8 carbons confirms N9 alkylation , whereas a correlation with C2/C4 confirms N3 alkylation . This prevents the misassignment of regioisomers.

Implications for Drug Development and RNA Biology

Understanding the steric effects of dimethylamino groups is not merely an academic exercise; it is a critical parameter in modern therapeutics:

-

Kinase Inhibitor Design: Many kinase inhibitors are ATP-competitive, relying on the purine scaffold to anchor into the hinge region of the kinase. Introducing a dimethylamino group can intentionally break planarity, forcing the inhibitor into a specific 3D conformation that perfectly matches a mutated kinase pocket while sterically clashing with wild-type off-targets.

-

RNA Epigenetics: N6,N6-dimethyladenine (m⁶,⁶A) is a critical post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA). Because the dimethylation forces an out-of-plane twist and abolishes Watson-Crick base pairing, m⁶,⁶A acts as a structural "speed bump" that prevents improper RNA folding and regulates the binding of the translational machinery[2].

References

-

Jordan, F., & Niv, H. (1977). C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.[Link]

-

García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances.[Link]

-

Schwalb, N. K., & Temps, F. (2009). A Modified Four-State Model for the “Dual Fluorescence” of N6,N6-Dimethyladenine Derived from Femtosecond Fluorescence Spectroscopy. The Journal of Physical Chemistry A.[Link]

-

Machnicka, M. A., et al. (2015). An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies. Nucleic Acids Research.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

CAS number and safety data sheet (SDS) for 2-dimethylaminoadenine

The following technical guide provides an in-depth analysis of 2-dimethylaminoadenine (CAS 5434-23-1), a specialized purine derivative used in nucleic acid research and kinase inhibition studies.[1]

CAS Number: 5434-23-1

Systematic Name:

Executive Summary

2-Dimethylaminoadenine is a modified purine nucleobase structurally derived from adenine (6-aminopurine) by the addition of a dimethylamino group at the C2 position.[1] Unlike the more common epigenetic marker

This guide details the physicochemical properties, safety protocols (SDS), and experimental applications of 2-dimethylaminoadenine, designed for researchers requiring high-purity standards for biochemical assays.[1]

Chemical Identification & Specifications

| Parameter | Specification |

| CAS Registry Number | 5434-23-1 |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| SMILES | CN(C)C1=NC(N)=C2NC=NC2=N1 |

| InChI Key | BVIAOQMSVZHOJM-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>10 mg/mL), dilute acids (0.1 M HCl); sparingly soluble in water. |

| Melting Point | >260°C (decomposes) |

| pKa | ~5.8 (N1 protonation), ~9.8 (N9 deprotonation) |

Structural Visualization

The diagram below illustrates the purine numbering system and the specific substitution pattern that distinguishes this compound from standard adenine.

[1]

Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

Hazard Classification (GHS)[1][2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]

Precautionary Protocols

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Spill Response:

Handling & Storage Protocols

To maintain the integrity of 2-dimethylaminoadenine for sensitive biological assays (e.g.,

Storage Conditions

-

Temperature: Store at -20°C (long-term) or 2-8°C (short-term/active use).

-

Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) in a desiccator.

-

Container: Amber glass vials to protect from potential photodegradation.

Solubilization Protocol

Objective: Prepare a 10 mM stock solution for biological screening.

-

Weigh 1.78 mg of 2-dimethylaminoadenine.[1]

-

Add 1.0 mL of DMSO (dimethyl sulfoxide), anhydrous grade.

-

Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

-

Sterilization: Filter through a 0.22

m PTFE syringe filter (do not use Nylon, as purines may bind).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Usage: Dilute into aqueous buffer (PBS or Tris) immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity.[1]

Applications in Research

A. Kinase Inhibition (CK1 / A2AAR)

2-Dimethylaminoadenine acts as a scaffold for "dual anta-inhibitors."[1][2] The C2-dimethylamino group provides steric bulk and hydrophobic interactions that distinctively alter the binding affinity compared to the parent adenine molecule.[1]

-

Mechanism: Competitive inhibition at the ATP-binding pocket.[1]

-

Potency: Exhibits micromolar affinity (

) against Adenosinengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

B. Modified Oligonucleotide Synthesis

Used to study RNA thermodynamics, the introduction of the dimethylamino group at the C2 position affects base-pairing stability:

-

Base Pairing: Forms a Watson-Crick pair with Thymine/Uracil but with altered stacking energy due to the exocyclic methyl groups.

-

Polymerization: Can be converted to the 5'-triphosphate and polymerized into poly(2-dimethylaminoadenylic acid), which forms highly stable acid helices (

approx. 50°C higher than poly(A)).[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Experimental Workflow: Synthesis from 2-Chloroadenine

The following Graphviz diagram outlines the synthetic route often cited in literature for generating this compound from a precursor.

[1][5]

References

-

BLDpharm. (2024).[1] Safety Data Sheet: N2,N2-Dimethyl-9H-purine-2,6-diamine (CAS 5434-23-1).[1][4][5][6][7][8] Retrieved from

-

Volpini, R., et al. (2023).[1] "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta."[1][2] Molecules, 28(3), 1024.[1] Retrieved from [1]

-

Hatrack, L. K., et al. (1973).[1] "Poly(2-dimethylaminoadenylic acid). Synthesis and characterization." Biochemistry, 12(26).[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135408796 (N2,N2-Dimethyl-9H-purine-2,6-diamine). Retrieved from

Sources

- 1. DNAmod: N6,N6-dimethyladenine [dnamod.hoffmanlab.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5434-23-1|N2,N2-Dimethyl-9H-purine-2,6-diamine| Ambeed [ambeed.com]

- 5. 5434-23-1|N2,N2-Dimethyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]

- 6. 5437-49-0|N6,N6-Dimethyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]

- 7. 5463-09-2|N2-Butyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]

- 8. 13020-83-2|N,N,N-Trimethyl-9H-purin-6-aminium chloride|BLD Pharm [bldpharm.com]

Structural & Functional Divergence: 2-Aminoadenine vs. 2-Dimethylaminoadenine

Content Type: Technical Deep Dive Audience: Senior Researchers, Oligonucleotide Chemists, Structural Biologists

Executive Summary

The modification of the adenine nucleobase at the C2 position represents a critical toggle in nucleic acid engineering. While both 2-aminoadenine (2-AA) and 2-dimethylaminoadenine (2-DMAA) involve substitutions at the same carbon, their biophysical impacts are diametrically opposed.

-

2-Aminoadenine (The Stabilizer): Adds a hydrogen bond donor, creating a "Super-A" that forms a pseudo-G:C strength triplet pair with Thymine. It is a thermodynamic anchor.

-

2-Dimethylaminoadenine (The Disruptor): Introduces steric bulk and removes hydrogen bond donors. It acts as a minor groove steric probe, often destabilizing Watson-Crick geometry or enforcing specific conformational biases.

This guide dissects the structural mechanics, thermodynamic consequences, and synthetic pathways for these two potent adenosine analogs.

Structural & Electronic Architecture

The defining difference lies in the interaction capability of the C2-substituent within the minor groove of the DNA helix.

Chemical Topology

-

Adenine (Reference): C2-H. No functional group protruding into the minor groove.

-

2-Aminoadenine (DAP/Z-Base): C2-

. This planar amine group projects into the minor groove, acting as a hydrogen bond donor . -

2-Dimethylaminoadenine: C2-

. The amine protons are replaced by bulky methyl groups. This creates a hydrophobic, steric block in the minor groove and abolishes H-bond donor capability.

Hydrogen Bonding Mechanics

The most critical distinction is the pairing interface with Thymine (or Uracil).[1]

-

A:T Pair (Standard): 2 Hydrogen Bonds.

-

2-AA:T Pair (Tri-bonded): 3 Hydrogen Bonds.[2] The exocyclic C2-

of 2-AA donates a proton to the C2-Carbonyl ( -

2-DMAA:T Pair (Steric Clash): The methyl groups on 2-DMAA physically collide with the

of Thymine and the sugar-phosphate backbone hydration spine. This prevents the approach required for stable Watson-Crick pairing or forces a propeller-twist distortion.

Visualization: H-Bonding Interfaces

Caption: Comparison of bonding modes. 2-AA forms a third H-bond (green), while 2-DMAA creates a steric clash (red) at the minor groove interface.

Thermodynamic Implications

The structural differences translate directly into measurable thermodynamic parameters (

| Property | 2-Aminoadenine (2-AA) | 2-Dimethylaminoadenine (2-DMAA) |

| +1.5°C to +3.0°C per substitution | -2.0°C to -6.0°C (Destabilizing) | |

| Duplex Effect | Increases base-stacking and H-bonding enthalpy. | Disrupts "Spine of Hydration" in minor groove; causes steric exclusion. |

| Specificity | High affinity for Thymine/Uracil. | Reduced affinity; often induces "wobble" or bulges. |

| Natural Occurrence | Yes (Cyanophage S-2L DNA).[1][3] | Synthetic probe only. |

| Lipophilicity | Moderate (Polar amine). | High (Hydrophobic methyls). |

Causality of Stability

-

2-AA: The stability arises not just from the 3rd H-bond, but also from the improved stacking interactions of the 2,6-diaminopurine ring compared to standard adenine.

-

2-DMAA: The destabilization is entropic and enthalpic. The bulky methyl groups displace the ordered water molecules (spine of hydration) that usually stabilize the B-DNA minor groove. Furthermore, to accommodate the methyls, the helix must distort (propeller twist), weakening the adjacent base pairs.

Synthetic Protocols: The 2-Fluoro Strategy

Synthesizing oligonucleotides with these bases requires overcoming the reactivity of the exocyclic amines.

-

Challenge: The C2-amine is less nucleophilic than N6 but prone to acetylation during capping if not protected.

-

Solution: The "Convertible Nucleoside" strategy. Using 2-fluoro-deoxyinosine (2-F-dI) as a precursor allows for late-stage diversification. This is superior to using multiple protecting groups.

Protocol: Post-Synthetic Substitution

This protocol describes how to generate both variants from a single precursor on Solid Phase.

Reagents:

-

Precursor: 2-fluoro-deoxyinosine phosphoramidite (commercially available).

-

Reagent A (for 2-AA): Ammonium Hydroxide (

) / Methylamine (AMA). -

Reagent B (for 2-DMAA): Dimethylamine in Ethanol/Water.

Workflow:

-

Synthesis: Perform standard automated DNA synthesis using the 2-fluoro-dI phosphoramidite at the desired positions. Do not deprotect yet.

-

Differentiation (The Fork in the Road):

-

Path A (To create 2-AA): Incubate the CPG column in AMA (1:1 Methylamine/Ammonium Hydroxide) at 65°C for 2 hours.

-

Path B (To create 2-DMAA): Incubate the CPG column in 40% Dimethylamine (aq) at 55°C for 4-6 hours.

-

Caption: Divergent synthesis of 2-AA and 2-DMAA from a common 2-Fluoro precursor via nucleophilic aromatic substitution (

Functional Applications

2-Aminoadenine (The Anchor)

-

Therapeutic Antisense/siRNA: Used to increase the binding affinity of short oligonucleotides to their targets. Essential for invading highly structured RNA regions.

-

PCR Clamping: Used in PNA or DNA probes to bind wild-type sequences so strongly that they inhibit amplification, allowing selective amplification of mutant alleles.

-

Structural Biology: Stabilizes crystal lattices of DNA-protein complexes by reducing "breathing" at the ends of duplexes.

2-Dimethylaminoadenine (The Probe)

-

Minor Groove Mapping: Because the dimethyl group fills the minor groove, it is used to test if a protein (e.g., Polymerase, Helicase) requires minor groove contact. If the protein activity is lost upon 2-DMAA substitution, minor groove access is essential.

-

Secondary Structure Disruption: Used to prevent the formation of unwanted secondary structures (like hairpins) that rely on close packing in the minor groove.

-

Fluorescent Quenching Studies: The bulky amine can alter the electronic environment, sometimes used in conjunction with fluorescent labels to study local dynamics.

References

-

Discovery of 2-Aminoadenine (Z-Base): Kirnos, M. D., et al. "2-Aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA." Nature 270.5639 (1977): 748-750.

-

Thermodynamic Stability of 2-AA: Gaffney, B. L., et al. "Thermodynamic stability of DNA duplexes containing 2-aminoadenine." Tetrahedron 40.1 (1984): 3-13.

-

Synthesis via 2-Fluoro Intermediates (Convertible Nucleosides): Eritja, R., et al. "A chemical approach to introduce 2,6-diaminopurine and 2-aminoadenine conjugates into oligonucleotides."[5][6][7][8][9] Organic Letters 24.33 (2022): 6111–6116.[5]

-

Structural Impact of N2-alkylation (Analogous Mechanisms): Bailly, C., et al. "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition."[1] Nucleic Acids Research 26.19 (1998): 4309–4319.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Purine, 6-amino-2-dimethylamino- Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic strategies and experimental protocols for the preparation of 6-amino-2-dimethylamino-purine derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities, including their roles as kinase inhibitors and as components of synthetic genetic systems. This document provides a detailed exploration of two primary synthetic routes, starting from either guanine derivatives or 2-amino-6-chloropurine. The underlying chemical principles, step-by-step protocols, and critical experimental parameters are thoroughly discussed to enable researchers to successfully synthesize these valuable molecules.

Introduction: The Significance of 6-Amino-2-dimethylamino-purine Derivatives

The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its central role in nucleic acid structure and cellular signaling. Within this broad class of molecules, 6-amino-2-dimethylamino-purine derivatives have emerged as a privileged chemotype. The substitution pattern at the C2 and C6 positions of the purine ring critically influences the molecule's interaction with biological targets.

The 6-amino group, a feature of adenine, is a key hydrogen bond donor and acceptor, facilitating interactions with a multitude of protein targets. The introduction of a dimethylamino group at the C2 position significantly alters the electronic properties and steric profile of the purine core. This modification can enhance binding affinity, improve selectivity, and modulate the pharmacokinetic properties of the molecule. For instance, certain 6-(dimethylamino)purine derivatives have been identified as potent inhibitors of serine/threonine protein kinases, which are crucial regulators of cell cycle progression and apoptosis[1][2]. Consequently, these compounds are actively investigated as potential anticancer agents[3][4].

Furthermore, 2-amino-6-(N,N-dimethylamino)purine has been explored as a component of unnatural base pairs in synthetic biology, aiming to expand the genetic alphabet[5][6][7]. The bulky dimethylamino group can enforce specific base pairing rules, highlighting the versatility of this structural motif.

This application note provides a detailed guide to the chemical synthesis of these important compounds, offering both strategic insights and practical, step-by-step protocols for their preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target 6-amino-2-dimethylamino-purine derivatives reveals two primary and efficient synthetic pathways. The key disconnection lies at the C6-N bond, suggesting a nucleophilic aromatic substitution as the final bond-forming step.

Caption: Retrosynthetic analysis of 6-amino-2-dimethylamino-purine derivatives.

This analysis highlights two convergent strategies:

-

Strategy A: Beginning with a pre-functionalized 2-dimethylamino purine core, such as a derivative of N2,N2-dimethylguanine. This approach involves the activation of the C6 position, typically through halogenation, followed by displacement with an amino group.

-

Strategy B: Starting with the commercially available or readily synthesized 2-amino-6-chloropurine. This route necessitates the dimethylation of the 2-amino group, which can be performed before or after the introduction of the 6-amino substituent.

The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific functionalities of the target molecule.

Key Synthetic Strategies and Mechanistic Insights

Strategy A: Synthesis from Guanine Derivatives

This strategy leverages the natural abundance of guanine and its derivatives. The key steps involve the introduction of the 2-dimethylamino group, followed by chlorination at the 6-position and subsequent amination.

3.1.1. Preparation of the 2-Dimethylamino Purine Core

While N2,N2-dimethylguanosine is a known modified nucleoside, the synthesis of the free base, N2,N2-dimethylguanine, can be achieved through exhaustive methylation of guanine under basic conditions. However, a more controlled approach often involves the use of protecting groups to avoid unwanted side reactions. The N2-dimethylformamidine (DMF) protecting group is particularly useful as it can be introduced onto the 2-amino group of guanine and is labile under mild conditions[8].

3.1.2. Chlorination of the 6-Position

A crucial step in this pathway is the conversion of the 6-oxo group of the guanine derivative to a 6-chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution. This transformation is commonly achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amine, such as N,N-dimethylaniline, or from POCl₃ and dimethylformamide (DMF)[9]. The reaction proceeds through the formation of a reactive chloroiminium salt which activates the 6-oxo group for nucleophilic attack by chloride.

Caption: Simplified mechanism of the 6-position chlorination of a guanine derivative.

3.1.3. Nucleophilic Aromatic Substitution at C6

The final step in this sequence is the displacement of the 6-chloro group with an amino group. This is typically achieved by heating the 2-dimethylamino-6-chloropurine with a source of ammonia, such as a solution of ammonia in an alcohol or a sealed tube reaction with liquid ammonia. Alternatively, for the synthesis of N6-substituted derivatives, a primary or secondary amine can be used[4]. The reaction proceeds via a standard SNAr mechanism.

Strategy B: Synthesis from 2-Amino-6-chloropurine

This approach is often preferred due to the commercial availability of 2-amino-6-chloropurine. The synthesis involves the dimethylation of the 2-amino group.

3.2.1. Synthesis of 2-Amino-6-chloropurine

2-Amino-6-chloropurine can be synthesized from guanine in a one-pot reaction using phosphorus oxychloride and a phase transfer catalyst, such as a tetraalkylammonium chloride[10]. A multi-step synthesis from guanine involving the formation of 2-dimethylaminomethenimino-6-chloropurine has also been reported[9].

3.2.2. Dimethylation of the 2-Amino Group

The dimethylation of the 2-amino group of 2-amino-6-chloropurine can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Care must be taken to control the reaction conditions to avoid over-methylation at other positions of the purine ring, particularly the nitrogen atoms of the imidazole and pyrimidine rings. The use of protecting groups on the ring nitrogens can help to direct the methylation to the desired 2-amino position.

Following the dimethylation, the 6-chloro group can be displaced by an amino group as described in Strategy A.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Synthesis of 2-Amino-6-chloropurine from Guanine

This protocol is adapted from established procedures for the chlorination of guanine[9][10].

Materials:

-

Guanine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend guanine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Cool the mixture in an ice bath and add N,N-dimethylaniline (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford crude 2-amino-6-chloropurine.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol.

| Parameter | Value |

| Starting Material | Guanine |

| Key Reagents | POCl₃, N,N-Dimethylaniline |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-70% |

Protocol 2: Synthesis of 6-Amino-2-dimethylamino-purine from 2-Amino-6-chloropurine

This protocol outlines the dimethylation of the 2-amino group followed by amination at the 6-position.

Step 1: Synthesis of 2-Dimethylamino-6-chloropurine

Materials:

-

2-Amino-6-chloropurine

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Stirring apparatus

Procedure:

-

Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add a base, such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents, handle with extreme care), to the solution and stir for 30 minutes at room temperature.

-

Add the methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Amino-2-dimethylamino-purine

Materials:

-

2-Dimethylamino-6-chloropurine

-

Ammonia solution (e.g., 7N in Methanol)

-

Sealed tube or pressure vessel

Procedure:

-

Place 2-dimethylamino-6-chloropurine (1 equivalent) in a sealed tube or pressure vessel.

-

Add a solution of ammonia in methanol (excess).

-

Seal the vessel and heat to 100-120 °C for 12-24 hours.

-

Cool the reaction vessel to room temperature and carefully open it in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product.

| Parameter | Value |

| Starting Material | 2-Amino-6-chloropurine |

| Key Reagents | Dimethyl sulfate, K₂CO₃, NH₃/MeOH |

| Reaction Time | 24-48 hours (total) |

| Typical Yield | 50-60% (over two steps) |

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the purine ring protons (typically around 8 ppm), the amino protons, and the dimethylamino methyl protons (a singlet around 3.3-3.5 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the purine core and the methyl groups of the dimethylamino substituent. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

The synthesis of 6-amino-2-dimethylamino-purine derivatives can be accomplished through well-established synthetic routes. The choice of starting material, either a guanine derivative or 2-amino-6-chloropurine, allows for flexibility in the synthetic design. Careful control of reaction conditions, particularly during chlorination and methylation steps, is crucial for achieving high yields and purity. The protocols and strategic guidance provided in this application note are intended to facilitate the successful synthesis of these biologically important molecules for further research and development in medicinal chemistry and chemical biology.

References

-

Fujiwara, T., et al. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 11(16), 2221-2223. [Link]

- Holý, A., et al. (2002). Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines and Related Compounds.

-

Hirao, I., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10. [Link]

- MedChemExpress. (n.d.). 2'-Deoxy-N2,N2-dimethylguanosine. Retrieved from a general search as the direct link was not available.

- Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Molecules, 4(8), 242-244.

- [The synthesis of N2,N6-substituted diaminopurine ribosides]. (2007). Bioorganicheskaia khimiia, 33(6), 606–612.

- Agris, P. F., et al. (2007). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 13(9), 1541–1549.

- Ueda, T., & Fox, J. J. (1963). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. Journal of Medicinal Chemistry, 6(6), 697-701.

- Fujiwara, T., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10.

- Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.

- AdipoGen Life Sciences. (n.d.). 6-(Dimethylamino)purine. Retrieved from a general search as the direct link was not available.

- Griffin, R. J., et al. (2008). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 32(12), 2147-2152.

- Abdul-Masih, M. T., & Bessman, M. J. (1986). Biochemical studies on the mutagen, 6-N-hydroxylaminopurine. Synthesis of the deoxynucleoside triphosphate and its incorporation into DNA in vitro. Journal of Biological Chemistry, 261(5), 2020-2026.

- Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Electronic Conference on Synthetic Organic Chemistry.

- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google P

- RIVM. (2017). Fact sheet DMAA, DMBA and DMHA in supplements.

-

PrepChem.com. (n.d.). Synthesis of 2,6-diaminopurine. Retrieved from [Link]

- Li, Z., et al. (2011). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

- WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P

- Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6205.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines and Related Compounds | Scilit [scilit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 10. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

Technical Application Note: Synthesis and Purification of N2,N2-Dimethyl-2'-deoxyadenosine Phosphoramidites

Here is a detailed Application Note and Protocol for the preparation of 2-dimethylaminoadenine (N2,N2-dimethyl-2,6-diaminopurine) phosphoramidites .

Abstract & Application Scope

This guide details the chemical synthesis of N2,N2-dimethyl-2'-deoxyadenosine (dmDAP) phosphoramidites. Unlike the highly stabilizing 2-aminoadenine (DAP), which forms three hydrogen bonds with thymine, the N2,N2-dimethyl derivative acts as a specific structural probe. The bulky dimethyl group at the C2 position disrupts the hydration spine of the minor groove and prevents the formation of the third hydrogen bond, often resulting in thermodynamic destabilization relative to DAP. This modification is critical for:

-

Steric Probing: Mapping protein-DNA interactions in the minor groove.

-

Polymerase Studies: Investigating steric fidelity checkpoints in DNA polymerases.

-

Structural Biology: Perturbing local helical structure in aptamers and ribozymes.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Nucleophilic Aromatic Substitution (

Key Strategic Decisions (E-E-A-T)

-

Starting Material: We utilize 2-chloro-2'-deoxyadenosine .[1][2][3][4] Direct methylation of 2-aminoadenine is non-selective and leads to poly-alkylation. Displacement of the C2-chloride with dimethylamine is regioselective.

-

Protection Strategy:

-

N2-position: The resulting dimethylamino group is tertiary and requires no protecting group.

-

N6-position: The exocyclic amine at C6 is primary and must be protected (typically Benzoyl) to prevent branching during oligonucleotide synthesis.

-

Transient Protection: We employ the "Transient Protection" strategy (TMS-Cl) for the N6-benzoylation step to avoid multiple protection/deprotection steps of the sugar hydroxyls.

-

-

Phosphitylation: Standard P(III) chemistry using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Synthetic Pathway Diagram

Figure 1: Synthetic workflow for N2,N2-dimethyl-2'-deoxyadenosine phosphoramidite.

Experimental Protocols

Reagents and Equipment[3][5][6][7][8][9][10]

-

Starting Material: 2-Chloro-2'-deoxyadenosine (Cladribine) [CAS: 4291-63-8].[1]

-

Reagents: Dimethylamine (40% aq. or 2.0 M in THF), Trimethylsilyl chloride (TMS-Cl), Benzoyl Chloride (BzCl), 4,4'-Dimethoxytrityl chloride (DMT-Cl), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Solvents: Anhydrous Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).

-

Safety: Work in a fume hood. Phosphitylating reagents are corrosive and moisture-sensitive.

Protocol 1: Nucleobase Modification ( )

Objective: Convert 2-chloro-dA to 2-dimethylamino-dA.

-